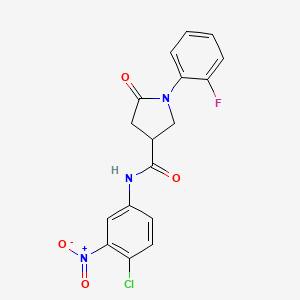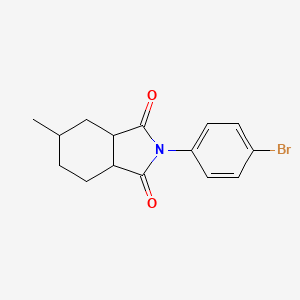![molecular formula C24H18F3NO B4010438 N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4010438.png)
N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions to incorporate various functional groups and achieve the desired molecular architecture. While specific details on the synthesis of N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide were not directly found, related compounds have been synthesized through meticulous planning of reaction sequences, selection of suitable reagents, and optimization of reaction conditions to yield structurally complex and functionally diverse molecules (Odame, Hosten, & Tshentu, 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of organic compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed. For compounds similar to N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, these methods have provided detailed insights into their bond lengths, bond angles, and overall molecular geometry, facilitating the prediction of their chemical behavior and interactions with other molecules (Odame et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of organic compounds is influenced by their functional groups, molecular structure, and electronic configuration. Reactions such as addition, substitution, and rearrangement allow for the transformation of these compounds into a variety of derivatives with different properties. Studies on related structures have explored their reactivity under various conditions, shedding light on the potential chemical transformations applicable to N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide and similar molecules (Menzek & Altundas, 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting and boiling points, solubility, and crystallinity, are essential for their characterization and application. These properties are closely related to the molecular structure and can significantly impact the compound's utility in various scientific and industrial contexts. Analytical techniques provide precise measurements of these properties, facilitating the development and application of new materials (Kimura et al., 1988).
Chemical Properties Analysis
The chemical properties of a compound define its reactivity, stability, and interactions with other substances. For complex molecules like N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, understanding these properties is crucial for predicting how the compound will behave in chemical reactions, under various environmental conditions, and in potential applications. Studies on similar compounds have provided insights into their acid-base behavior, redox potential, and susceptibility to hydrolysis, among other properties (Palanki et al., 2000).
Applications De Recherche Scientifique
Thermostable Polymers
Research has demonstrated the synthesis of fluorinated heterocyclic polyamides with remarkable thermal stability and electrical insulating properties. These polymers, synthesized using aromatic diamines and diacid chloride, exhibit high decomposition temperatures above 350°C and glass transition temperatures ranging from 260–306°C. Such materials are suitable for applications requiring durable and stable polymers under high-temperature conditions (Hamciuc et al., 2001).
Organic Synthesis
In the field of organic synthesis, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds through reactions involving 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane has been explored. This study provides insights into the synthesis of complex fluorinated molecules, contributing to the development of novel compounds with potential applications in various domains, including pharmaceuticals and materials science (Kitazume & Ishikawa, 1974).
Photochemistry and Materials Science
The synthesis and photochemical properties of difluoro- and dichlorotetracyclo hexadeca dienes and their derivatives have been examined. These studies are crucial for understanding the photochemical behavior of complex organic molecules and have implications for the development of materials sensitive to light (Kimura et al., 1988).
Polymer Synthesis
Another area of application is the synthesis of aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings. These polymers, characterized by their solubility in organic solvents and thermal stability, open new avenues for the development of materials with specialized properties, such as high stability and specific solubility characteristics (Lin et al., 1990).
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO/c25-24(26,27)20-11-5-6-12-21(20)28-23(29)19-13-18-14-7-1-3-9-16(14)22(19)17-10-4-2-8-15(17)18/h1-12,18-19,22H,13H2,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKMRGMBJIMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4010357.png)


![2-bromo-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4010381.png)
![N-(4-bromo-2-ethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010382.png)
![N-{2-[(diphenylmethyl)amino]-2-oxoethyl}-2-(1-ethyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B4010390.png)


![ethyl {3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010415.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010417.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4010420.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4010427.png)
![1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4010441.png)
![4-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B4010444.png)